4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
4-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group and a brominated benzamide moiety. This structure combines sulfonamide functionality with a halogenated aromatic system, making it a candidate for applications in medicinal chemistry, materials science, and electrochemistry. Its molecular framework allows for diverse interactions, including hydrogen bonding (via the sulfonyl and amide groups) and halogen-based reactivity (via the bromine substituent).
Properties
IUPAC Name |
4-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-11-3-4-13-7-10-16(12-17(13)21)20-18(22)14-5-8-15(19)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGODTVGRKSYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions An initial step might include bromination of benzamide derivatives under controlled conditionsIndustrial Production Methods: On an industrial scale, production can include automated processes involving continuous flow chemistry to enhance yield and purity while minimizing reaction times and side-product formation.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound is reactive to various types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation, common reagents might include peroxides or other oxidizing agents under mild conditions to avoid breaking the quinoline ring. For reduction reactions, conditions might involve hydride donors like lithium aluminum hydride. Substitution reactions often require nucleophilic or electrophilic conditions depending on the desired substitution pattern. Major Products Formed from These Reactions: The major products are typically derivatives of the parent compound where functional groups are either added or modified, enhancing its activity or solubility.
Scientific Research Applications
Medicinal Chemistry
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been investigated for its potential therapeutic properties. Key areas of interest include:
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Studies utilizing the MTT assay have demonstrated significant cytotoxicity against specific cancer types, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with disease pathways. Notably, it inhibits kynurenine aminotransferase, an enzyme linked to neurodegenerative diseases.
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate for synthesizing more complex organic molecules. Its synthesis typically involves several steps:
- Formation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.
- Introduction of Ethan sulfonyl Group : Reaction with ethanesulfonyl chloride in the presence of a base.
- Bromination : Using brominating agents like N-bromosuccinimide (NBS).
This compound can serve as a building block for developing new drugs targeting various biological pathways.
Material Science
In material science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique chemical reactivity allows for modifications that can enhance material performance in various applications.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an anticancer agent by demonstrating significant inhibition of cell growth in breast cancer cell lines.
- Another investigation into its enzyme inhibition capabilities revealed that it effectively modulates the activity of kynurenine aminotransferase, presenting implications for treating neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The brominated benzamide moiety could interact with active sites of enzymes, inhibiting or modifying their activities, while the tetrahydroquinoline ring might provide structural complementarity to receptor binding sites, modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to derivatives sharing the tetrahydroquinoline-benzamide scaffold. Below is a detailed analysis of key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Stability :
- The bromo and ethanesulfonyl groups in the target compound enhance electrophilicity and metabolic stability compared to the tert-butyl and isobutyryl analogs. Bromine’s electron-withdrawing nature may also increase binding affinity in enzyme inhibition contexts .
- The diazenyl group in the benzonitrile analog enables strong π-π interactions and redox activity, facilitating electrochemical applications (e.g., Au deposition in ionic liquids) .
Polarity: The ethanesulfonyl group increases polarity compared to isobutyryl, which may improve aqueous solubility but reduce membrane permeability.
Toxicity: The isobutyryl analog’s safety data sheet highlights irritant properties, whereas brominated derivatives may pose handling risks due to halogenated byproducts .
Biological Activity
4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromine atom, an ethanesulfonyl group, and a tetrahydroquinoline moiety, which collectively contribute to its unique pharmacological properties.
The molecular formula of this compound is C₁₅H₁₅BrN₂O₂S with a molecular weight of approximately 373.26 g/mol. The structure can be represented as follows:
This compound belongs to the class of sulfonamides, known for their diverse pharmacological activities including antibacterial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group in the molecule is known to inhibit dihydropteroate synthase, an enzyme critical for the biosynthesis of folate in bacteria. This inhibition leads to a reduction in bacterial growth and proliferation.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacterial strains range from 125 to 250 µg/mL, indicating moderate to high potency against gram-positive and gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 125 | 20 |
| Staphylococcus aureus | 200 | 18 |
| Pseudomonas aeruginosa | 250 | 15 |
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures. For instance:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives. The results indicated that compounds with similar sulfonamide groups exhibited enhanced antibacterial activity compared to those without.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
